N-prop-2-ynylquinoxaline-6-carboxamide is a nitrogen-rich organic compound featuring a quinoxaline core structure, which is known for its diverse biological activities. This compound is classified under carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The molecular formula of N-prop-2-ynylquinoxaline-6-carboxamide is , and it has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The synthesis of N-prop-2-ynylquinoxaline-6-carboxamide typically involves the reaction of 2,3-dichloroquinoxaline with propargylamine in the presence of a base such as sodium ethoxide. This reaction can be monitored using thin-layer chromatography to ensure completion.
The Schotten-Baumann method is also referenced for synthesizing related compounds, indicating its utility in forming amide bonds efficiently .
N-prop-2-ynylquinoxaline-6-carboxamide features a quinoxaline ring system with a prop-2-ynyl group and a carboxamide functional group attached at the 6-position.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
N-prop-2-ynylquinoxaline-6-carboxamide can participate in various chemical reactions typical of amides:
The stability of the compound under different pH conditions can affect its reactivity, making it essential to study these parameters during experimental applications .
The mechanism of action for N-prop-2-ynylquinoxaline-6-carboxamide primarily revolves around its interaction with biological targets, often involving enzyme inhibition or modulation of receptor activity.
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes linked to cancer progression and other diseases, suggesting that N-prop-2-ynylquinoxaline-6-carboxamide may possess similar properties .
Data from elemental analysis supports the composition and purity of synthesized samples, confirming their suitability for further biological testing .
N-prop-2-ynylquinoxaline-6-carboxamide has potential applications in:
The ongoing research into its biological activities continues to highlight its importance in drug discovery and development .
Quinoxaline-carboxamide hybrids exhibit distinctive physicochemical properties that potentiate their biological activity:
Electronic Profile: The quinoxaline ring’s electron-deficient nature facilitates charge-transfer interactions with receptor residues, while the carboxamide group acts as both hydrogen bond donor/acceptor, enhancing target binding specificity. This dual functionality enables nanomolar-scale inhibition of key oncological targets like P2X7 receptors (P2X7R) [2].
Spatial Configuration: Planarity of the quinoxaline core permits deep penetration into hydrophobic binding pockets. Recent structure-activity relationship (SAR) studies demonstrate that substitutions at the 6-position of quinoxaline (as in the carboxamide derivative) significantly influence binding orientation within ATP-binding sites [2].
Biological Correlations: Systematic modifications of this scaffold have yielded compounds with IC₅₀ values <1 μM against P2X7R-overexpressing cancers. For example, structural analogues like 2g and 3e (quinoline-carboxamide derivatives) exhibit IC₅₀ values of 0.813 μM and 0.890 μM, respectively, against breast cancer (MCF-7) models while maintaining >75% cell viability in non-transfected cell lines [2].
Table 1: Biological Activity of Select Quinoxaline/Quinoline Carboxamide Derivatives
Compound | P2X7R IC₅₀ (μM) | Anti-Proliferative Effect | Cell Viability (%) |
---|---|---|---|
1e | 0.457 | 70% inhibition at 10 μM | >80% |
2f | 0.566 | 24% proliferation vs control | >80% |
3e | 0.890 | 11% proliferation vs control | 62-85% |
2g | 0.813 | Not reported | >75% |
Data derived from P2X7R-transfected MCF-7 cell assays [2]
The propargyl group (–CH₂C≡CH) confers distinct advantages in optimizing drug-like properties:
Steric-Electronic Balance: The terminal alkyne’s high electron density enhances dipole interactions with receptor residues, while the methylene linker provides torsional flexibility. This allows optimal positioning within deep hydrophobic clefts of target proteins like P2X7R’s allosteric sites [2] [6].
Metabolic Stabilization: Propargyl substitution reduces susceptibility to oxidative metabolism compared to alkyl chains, as evidenced in Schotten-Baumann-synthesized propargyl carboxamides showing stability in microsomal assays [6].
Synthetic Versatility: The alkyne moiety serves as a click chemistry handle for modular derivatization via Huisgen cycloaddition. This enables rapid SAR exploration without re-synthesizing the core scaffold. Computational studies confirm that propargyl maintains low steric energy (ΔG < -8.2 kcal/mol) in quinoxaline-6-carboxamide docking poses [7].
Biological Performance: Propargyl-substituted carboxamides demonstrate enhanced membrane permeability due to moderated logP values (predicted logP = 2.1 ± 0.3 for N-prop-2-ynylquinoxaline-6-carboxamide), facilitating intracellular accumulation in tumor microenvironments [2] [6].
Quinoxaline derivatives have evolved from antimicrobial agents to targeted cancer therapeutics:
Early Development (1930s–2000s): Initial interest focused on quinoxaline 1,4-di-N-oxides as antibacterial agents. The discovery of the quinoxaline-based kinase inhibitor vatalanib in 2000 validated this scaffold for oncology applications, highlighting its capacity to inhibit VEGF signaling pathways [5].
Modern Hybrid Scaffolds (2010–Present): Strategic incorporation of carboxamide functionalities emerged as a response to the need for enhanced target specificity. Carboxamide-substituted quinolines/quinoxalines demonstrated dual-action mechanisms—inhibiting both receptor activation (e.g., P2X7R) and downstream effectors like PI3K/AKT/mTOR in breast cancers [2]. The propargyl modification represents a recent innovation (2018–present) aimed at optimizing ligand efficiency indices (LE > 0.3) [6].
Computational Advancements: Contemporary design employs in silico techniques like molecular dynamics simulations to model propargyl-quinoxaline-carboxamide interactions. Studies confirm stable binding (RMSD < 2.0 Å) with P2X7R’s extracellular domain through hydrogen bonding with Lys⁶⁴ and π-stacking with Phe⁹⁵⁰ [3] [7].
Table 2: Evolution of Key Quinoxaline-Based Therapeutic Candidates
Era | Representative Compound | Primary Target | Therapeutic Application |
---|---|---|---|
1980s | Quinapril | ACE enzyme | Hypertension |
2000s | Vatalanib (PTK787) | VEGFR/PDGFR kinases | Colorectal cancer |
2010s | Carboxamide-quinoline hybrids | P2X7R receptors | Breast cancer |
2020s | Propargyl-carboxamide derivatives | P2X7R & kinase allosteric sites | Metastatic cancers |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: